3-bromo-N-[4-(4-chlorophenoxy)phenyl]-4-methoxybenzamide
Overview
Description
3-bromo-N-[4-(4-chlorophenoxy)phenyl]-4-methoxybenzamide is an organic compound with the molecular formula C20H15BrClNO3. This compound is characterized by the presence of a bromine atom, a chlorophenoxy group, and a methoxybenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-(4-chlorophenoxy)phenyl]-4-methoxybenzamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the formation of the 4-(4-chlorophenoxy)phenyl intermediate. This is achieved by reacting 4-chlorophenol with 4-bromophenyl ether in the presence of a base such as potassium carbonate.
Bromination: The intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Methoxylation: The brominated intermediate is further reacted with methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[4-(4-chlorophenoxy)phenyl]-4-methoxybenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile used, products like azides, thiols, or amines.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Hydroquinones or other reduced derivatives.
Scientific Research Applications
3-bromo-N-[4-(4-chlorophenoxy)phenyl]-4-methoxybenzamide is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound in drug discovery for its biological activity.
Industry: In the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-(4-chlorophenoxy)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-[4-(4-chlorophenoxy)phenyl]benzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-methoxy-N-[4-(4-chlorophenoxy)phenyl]benzamide: Lacks the bromine atom, which may influence its chemical properties and applications.
Uniqueness
3-bromo-N-[4-(4-chlorophenoxy)phenyl]-4-methoxybenzamide is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-bromo-N-[4-(4-chlorophenoxy)phenyl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrClNO3/c1-25-19-11-2-13(12-18(19)21)20(24)23-15-5-9-17(10-6-15)26-16-7-3-14(22)4-8-16/h2-12H,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTKQSKCWXDAPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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